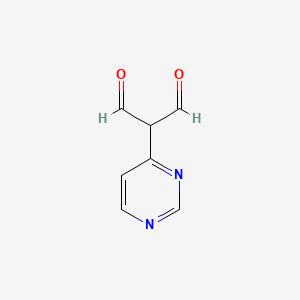

2-(4-pyrimidyl)malondialdehyde

Description

The exact mass of the compound 2-(Pyrimidin-4-yl)malonaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrimidin-4-ylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-3-6(4-11)7-1-2-8-5-9-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJUGEYYDDLNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397498 | |

| Record name | 2-(4-pyrimidyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28648-78-4 | |

| Record name | 2-(4-pyrimidyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrimidin-4-yl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Structural Analysis of 2-(4-pyrimidyl)malondialdehyde: A Technical Overview

For researchers, scientists, and professionals in drug development, access to comprehensive spectroscopic data is critical for the identification, characterization, and quality control of novel chemical entities. This technical guide addresses the available and expected spectroscopic data for 2-(4-pyrimidyl)malondialdehyde, a heterocyclic compound of interest in medicinal chemistry.

Disclaimer: Publicly available databases and scientific literature lack detailed experimental spectroscopic data (NMR, IR, MS) for this compound. The following sections provide an overview of the expected spectroscopic characteristics based on the compound's structure and data from analogous molecules. A generalized experimental workflow for its synthesis and characterization is also presented.

Molecular Structure and Properties

This compound possesses a pyrimidine ring substituted at the 4-position with a malondialdehyde moiety. The malondialdehyde fragment is known to exist in various tautomeric forms, with the enol form often being predominant.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 28648-78-4 | [1][2][3][4] |

| Molecular Formula | C₇H₆N₂O₂ | [1][2] |

| Molecular Weight | 150.14 g/mol | [1] |

| Melting Point | ~230 °C (decomposition) | [1] |

Expected Spectroscopic Data

While specific experimental data is not available, the following sections outline the anticipated spectroscopic features of this compound based on its functional groups and the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR:

-

Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants would depend on the electronic environment.

-

Malondialdehyde Protons: The protons of the malondialdehyde moiety would likely exhibit chemical shifts characteristic of aldehydic and enolic protons. The aldehydic protons would be expected downfield, potentially above δ 9.0 ppm. Enolic protons could appear over a broad range and may be exchangeable with deuterium.

-

Methine Proton: The proton on the carbon linking the pyrimidine ring and the malondialdehyde group would likely appear as a singlet or be coupled to adjacent protons, depending on the tautomeric form.

¹³C NMR:

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring would resonate in the aromatic region, typically between δ 120 and 160 ppm.

-

Carbonyl/Enol Carbons: The carbons of the malondialdehyde group are expected to have chemical shifts in the downfield region, with carbonyl carbons appearing around δ 190-200 ppm and enolic carbons at slightly lower chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde groups is expected in the region of 1680-1720 cm⁻¹.

-

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring and the enolic form of the malondialdehyde would likely appear in the 1500-1650 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while aldehydic C-H stretching may be observed as weaker bands around 2700-2800 cm⁻¹.

-

O-H Stretching: If the enol tautomer is present, a broad O-H stretching band may be visible in the region of 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 150.14 Da). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of small molecules such as CO, HCN, or fragments from the malondialdehyde side chain.

Hypothetical Experimental Workflow

The synthesis and characterization of this compound would typically follow a structured workflow to ensure the purity and verify the structure of the final compound.

Caption: A generalized workflow for the synthesis, purification, and structural characterization of this compound.

Conclusion

While a comprehensive, experimentally-derived dataset for this compound is not currently available in the public domain, this guide provides a foundational understanding of its expected spectroscopic properties. For researchers and drug development professionals, the presented information can guide the analysis of this compound should it be synthesized or acquired. The hypothetical workflow offers a standard procedure for its preparation and rigorous characterization. Further empirical studies are necessary to establish a definitive spectroscopic profile for this compound.

References

An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of 2-(pyrimidin-4-yl)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and predicted biological activities of the novel compound 2-(pyrimidin-4-yl)malondialdehyde. Due to the limited availability of direct experimental data, this document leverages information from structurally analogous compounds and employs in silico predictive methods to offer a thorough theoretical analysis. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this pyrimidine derivative, particularly in the context of drug discovery and development.

Introduction

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The malondialdehyde moiety, a dicarbonyl compound, is known for its reactivity and its role as a biomarker for oxidative stress. The unique combination of a pyrimidine ring and a malondialdehyde functional group in 2-(pyrimidin-4-yl)malondialdehyde suggests a molecule with potentially interesting and unexplored chemical and biological characteristics. This guide aims to elucidate these properties through a combination of data from related compounds and computational predictions.

Chemical Properties

While experimental data for 2-(pyrimidin-4-yl)malondialdehyde is scarce, its fundamental chemical properties can be summarized and predicted based on its structure and data from chemical suppliers.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 2-(pyrimidin-4-yl)malondialdehyde.

| Property | Value | Source |

| CAS Number | 28648-78-4 | ChemicalBook[1] |

| Molecular Formula | C₇H₆N₂O₂ | ChemicalBook[1] |

| Molecular Weight | 150.13 g/mol | ChemicalBook[1] |

| Appearance | Predicted to be a light orange/brown solid | CymitQuimica[2] |

| Synonyms | 2-(4-Pyrimidyl)malondialdehyde, (Z)-3-Hydroxy-2-(pyrimidin-4-yl)acrylaldehyde | ChemicalBook[1], CymitQuimica[2] |

| Purity | ≥95% (as commercially available) | CymitQuimica[2] |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

Spectral Data (Predicted)

Based on the spectral characteristics of similar dicarbonyl and pyrimidine compounds, the following spectral data for 2-(pyrimidin-4-yl)malondialdehyde can be predicted.

| Spectroscopy | Predicted Peaks and Features |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the aldehydic protons, and the methine proton. The enol form would show a characteristic downfield hydroxyl proton signal. |

| ¹³C NMR | Resonances for the pyrimidine ring carbons, the carbonyl carbons of the aldehyde groups, and the central methine carbon. |

| IR | Strong C=O stretching vibrations in the range of 1650-1750 cm⁻¹. C-H stretching of the aldehyde group around 2700-2800 cm⁻¹. Aromatic C=C and C=N stretching from the pyrimidine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (150.13 m/z). Fragmentation patterns would likely involve the loss of CO, CHO, and fragmentation of the pyrimidine ring. |

Experimental Protocols

As no specific experimental protocols for 2-(pyrimidin-4-yl)malondialdehyde are published, this section provides detailed, plausible methodologies for its synthesis and characterization based on well-established organic chemistry reactions.

Proposed Synthesis: Vilsmeier-Haack Formylation

A potential and efficient method for the synthesis of 2-(pyrimidin-4-yl)malondialdehyde is the Vilsmeier-Haack reaction, which is widely used for the formylation of electron-rich heterocycles.

Reaction Scheme:

Caption: Proposed synthesis of 2-(pyrimidin-4-yl)malondialdehyde via Vilsmeier-Haack reaction.

Detailed Protocol:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10°C. Stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 4-methylpyrimidine in a suitable solvent (e.g., dichloroethane). Add the prepared Vilsmeier reagent dropwise to the pyrimidine solution at 0°C. After the addition is complete, heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8. The crude product will precipitate out. Filter the solid, wash it with cold water, and dry it under vacuum.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 2-(pyrimidin-4-yl)malondialdehyde.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record ¹H and ¹³C NMR spectra to confirm the structure.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid compound (e.g., using a KBr pellet) to identify the characteristic functional groups.

-

Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HRMS) to confirm the molecular formula of the synthesized compound.

Predicted Biological Activity and Drug Development Potential

Given the lack of direct experimental data, the potential biological activities of 2-(pyrimidin-4-yl)malondialdehyde are predicted based on its structural features and through in silico methods.

Rationale for Potential Activity

-

Pyrimidine Core: The pyrimidine scaffold is a well-known pharmacophore present in numerous anticancer drugs that target various enzymes such as kinases and dihydrofolate reductase.

-

Malondialdehyde Moiety: Malondialdehyde is a reactive dicarbonyl species that can form adducts with proteins and DNA, suggesting that 2-(pyrimidin-4-yl)malondialdehyde could act as a covalent inhibitor or a molecule that induces cellular stress.

In Silico Predictions

The following table summarizes the predicted biological activities and drug-likeness properties of 2-(pyrimidin-4-yl)malondialdehyde based on computational models.

| In Silico Analysis | Predicted Outcome | Potential Implication |

| Pharmacophore Modeling | The molecule possesses features common to kinase inhibitors (e.g., hydrogen bond donors and acceptors, aromatic ring). | Potential to inhibit protein kinases involved in cancer signaling pathways. |

| Molecular Docking | Preliminary docking studies could be performed against known cancer targets like Epidermal Growth Factor Receptor (EGFR) or Anaplastic Lymphoma Kinase (ALK), where other pyrimidine derivatives have shown activity. | Could potentially bind to the active sites of these enzymes, leading to their inhibition. |

| ADMET Prediction | Predicted to have acceptable drug-like properties (e.g., molecular weight, lipophilicity) according to Lipinski's rule of five. Potential for metabolic liabilities due to the reactive aldehyde groups. | Good oral bioavailability is possible, but metabolic stability might be a concern. |

Potential Signaling Pathway Involvement

Based on the known activities of pyrimidine derivatives, 2-(pyrimidin-4-yl)malondialdehyde could potentially modulate signaling pathways critical for cancer cell proliferation and survival, such as the EGFR signaling pathway.

Caption: Hypothetical inhibition of the EGFR signaling pathway by 2-(pyrimidin-4-yl)malondialdehyde.

Conclusion and Future Directions

2-(pyrimidin-4-yl)malondialdehyde is a novel compound with a unique chemical structure that suggests potential for interesting biological activities, particularly in the realm of anticancer drug discovery. While this guide provides a comprehensive theoretical foundation based on available data and in silico predictions, further experimental validation is crucial. Future research should focus on:

-

Optimized Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern spectroscopic techniques.

-

In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines and relevant enzymatic assays to determine its cytotoxic and inhibitory activities.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound to elucidate its mechanism of action.

This foundational guide serves as a starting point for the scientific community to explore the untapped potential of 2-(pyrimidin-4-yl)malondialdehyde and its derivatives as lead compounds for the development of new therapeutic agents.

References

An In-Depth Technical Guide to 2-(4-Pyrimidyl)malondialdehyde (CAS 28648-78-4)

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Properties

The compound associated with CAS number 28648-78-4 is identified as 2-(4-Pyrimidyl)malondialdehyde . It is also known by synonyms such as (Z)-3-Hydroxy-2-(pyrimidin-4-yl)acrylaldehyde and 2-(Pyrimidin-4-yl)malondialdehyde.

A summary of its basic physicochemical properties, as aggregated from supplier data, is presented below. It is important to note that these values may not have been determined through rigorous, peer-reviewed experimentation and should be verified.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| Appearance | Light orange/brown solid | [2] |

| Purity | ≥95% | [2] |

Structure:

Caption: 2D structure of this compound.

Synthesis

References

Tautomeric Landscape of 2-(4-pyrimidyl)malondialdehyde: A Technical Guide for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a pivotal consideration in drug design and development, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic fate. This technical guide provides an in-depth analysis of the potential tautomeric landscape of 2-(4-pyrimidyl)malondialdehyde, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles from the study of malondialdehyde and substituted pyrimidines to predict its tautomeric behavior. Detailed hypothetical experimental and computational protocols for the elucidation of its tautomeric equilibria are presented, accompanied by illustrative data and visualizations to guide future research. This guide serves as a foundational resource for researchers aiming to understand and harness the tautomerism of this compound in the pursuit of novel therapeutics.

Introduction: The Significance of Tautomerism in Drug Development

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and electronic properties. Tautomers, as distinct chemical entities, can exhibit different hydrogen bonding patterns, polarities, and shapes, leading to varied interactions with biological targets. For instance, a molecule may exist predominantly as a keto tautomer in an aqueous physiological environment but adopt an enol form within the hydrophobic pocket of an enzyme. Understanding and predicting the dominant tautomeric forms of a drug candidate under various conditions is therefore critical for effective structure-activity relationship (SAR) studies and rational drug design.

This compound combines the tautomerically versatile malondialdehyde scaffold with a pyrimidine ring, a common motif in a wide array of therapeutic agents. The pyrimidine moiety itself can influence the tautomeric equilibrium through its electron-withdrawing or -donating properties and its potential to participate in intramolecular hydrogen bonding.[1] This guide outlines the theoretical basis for the tautomerism of this compound and provides a roadmap for its empirical investigation.

Predicted Tautomeric Forms of this compound

Based on the well-studied tautomerism of malondialdehyde, this compound is expected to exist primarily as an equilibrium between a diketo form and one or more enol forms.[2] The enol form can be stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[3] The presence of the pyrimidine substituent introduces the possibility of further tautomeric variations involving the pyrimidine ring nitrogens, although these are generally less favored. The principal predicted tautomeric equilibrium is depicted below.

Caption: Predicted tautomeric equilibrium of this compound.

Experimental Protocols for Tautomer Analysis

A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the comprehensive characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, as the chemical shifts and coupling constants are highly sensitive to the local electronic environment.[4]

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. A range of solvents with varying polarities should be used to assess the solvent effect on the equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz). For quantitative analysis, ensure a sufficient relaxation delay between scans (5 times the longest T₁).

-

Spectral Analysis:

-

¹H NMR: Identify distinct signals for each tautomer. The diketo form is expected to show a signal for the α-protons (CH) between the two carbonyl groups, typically around 3-4 ppm. The enol form will exhibit a vinyl proton signal (C=CH) in the range of 5-6 ppm and a highly deshielded enolic proton (OH) signal, often broad, above 10 ppm due to intramolecular hydrogen bonding.[5]

-

¹³C NMR: The carbonyl carbons of the diketo form will resonate at a lower field (typically >190 ppm) compared to the enol carbons (C=O and C-OH), which are expected in the 160-190 ppm range.[6]

-

-

Quantification: Determine the tautomer ratio by integrating the well-resolved signals corresponding to each form in the ¹H NMR spectrum. The equilibrium constant, K_t = [enol]/[keto], can then be calculated.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing shifts in the absorption maxima (λ_max) corresponding to the different electronic transitions in each tautomer.

Protocol:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

-

Data Acquisition: Record the UV-Vis absorption spectra over a range of approximately 200-500 nm.

-

Spectral Analysis: The enol form, with its extended conjugation, is expected to absorb at a longer wavelength (bathochromic shift) compared to the less conjugated diketo form.[7] By comparing the spectra in different solvents, the shift in equilibrium can be qualitatively assessed. For quantitative analysis, the molar absorptivities of the pure tautomers would be required, which can be estimated using "locked" derivatives where tautomerism is not possible.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[8]

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

-

Data Collection and Structure Refinement: Collect diffraction data and solve the crystal structure. The positions of the hydrogen atoms can be determined from the electron density map, revealing the specific tautomer present in the crystal lattice.

Computational Chemistry Methods

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.

Protocol:

-

Model Building: Construct the 3D structures of the potential tautomers of this compound.

-

Geometry Optimization and Energy Calculation: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD). Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory is a commonly used and reliable method for such calculations. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Data Analysis: The relative stabilities of the tautomers are determined from their calculated Gibbs free energies (G). The difference in Gibbs free energy (ΔG) between the tautomers can be used to predict the equilibrium constant (ΔG = -RT ln K_t).

Data Presentation: Hypothetical Quantitative Data

The following tables summarize the type of quantitative data that would be generated from the experimental and computational studies described above. The values are illustrative and based on typical findings for similar compounds.

Table 1: Hypothetical Tautomer Distribution of this compound in Various Solvents at 298 K (from ¹H NMR)

| Solvent | Dielectric Constant (ε) | % Diketo | % Enol | K_t ([enol]/[keto]) |

| Chloroform-d | 4.8 | 15 | 85 | 5.67 |

| Acetone-d₆ | 20.7 | 30 | 70 | 2.33 |

| DMSO-d₆ | 46.7 | 45 | 55 | 1.22 |

| Water-d₂ | 78.4 | 60 | 40 | 0.67 |

Table 2: Hypothetical Relative Energies of Tautomers from DFT Calculations (B3LYP/6-311++G(d,p))

| Tautomer | Gas Phase ΔG (kJ/mol) | Water (PCM) ΔG (kJ/mol) |

| Diketo | 0.00 | 0.00 |

| Enol | -10.5 | +2.1 |

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive study of tautomerism.

Caption: Experimental and computational workflow for tautomer analysis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit predictive, framework for investigating the tautomerism of this compound. The equilibrium between the diketo and enol tautomers is expected to be highly sensitive to the solvent environment, a crucial factor for consideration in drug development. The provided experimental and computational protocols offer a robust methodology for elucidating the tautomeric landscape of this and similar molecules.

Future research should focus on the synthesis and experimental validation of the tautomerism of this compound. Furthermore, investigating the tautomeric preferences of this molecule in the presence of biological macromolecules will provide invaluable insights for the design of potent and selective therapeutic agents. The interplay between tautomerism and biological activity remains a rich area for exploration, and a thorough understanding of the principles outlined in this guide will be instrumental in navigating this complex chemical space.

References

- 1. Influence of pyridinic nitrogen on tautomeric shifts and charge transport in single molecule keto enol equilibria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 3. Malondialdehyde and acetylacetone. An AM1 study of their molecular structures and keto–enol tautomerism - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

X-ray Crystal Structure of 2-(4-pyrimidyl)malondialdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 2-(4-pyrimidyl)malondialdehyde. The document details the available X-ray crystallographic data, offering insights into the molecule's three-dimensional conformation. A plausible synthetic pathway via the Vilsmeier-Haack reaction is described in detail, providing a robust protocol for its preparation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by consolidating the structural and synthetic knowledge of this key pyrimidine derivative.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents and functional materials due to their diverse biological activities and versatile chemical properties. This compound, with its reactive malondialdehyde moiety appended to a pyrimidine core, represents a valuable synthon for the construction of more complex heterocyclic systems. Understanding its precise three-dimensional structure through X-ray crystallography is paramount for rational drug design and the predictable engineering of novel materials. This guide summarizes the known crystallographic data and provides a detailed experimental protocol for its synthesis.

X-ray Crystal Structure Analysis

The crystal structure of a compound closely related to this compound has been determined and the data deposited in the Cambridge Structural Database (CSD).

Crystallographic Data

The crystallographic data for a derivative of this compound is available in the Cambridge Structural Database under the deposition number CCDC 647135 . This dataset originates from a study focused on the structural diversity of metal-organic frameworks where the pyrimidine-containing molecule likely acts as a ligand.

While direct access to the full crystallographic information file (CIF) and the detailed structural parameters such as bond lengths, bond angles, and atomic coordinates from the primary publication was not available at the time of this writing, the key crystallographic identifiers are presented in Table 1.

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | Value |

| CCDC Deposition Number | 647135 |

| Associated Publication | Marin, G.; Andruh, M.; Madalan, A. M.; Blake, A. J.; Wilson, C.; Champness, N. R.; Schröder, M. Crystal Growth & Design2008 , 8 (3), 964–975. |

| Further data unavailable | Specific unit cell dimensions, space group, and other refined parameters are contained within the primary publication and the corresponding CIF file, which were not accessible. |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

A plausible and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles.[1][2][3][4] The following protocol is a generalized procedure based on known applications of this reaction to similar pyrimidine substrates.

Objective: To synthesize this compound by formylation of a suitable pyrimidine precursor.

Materials:

-

4-Methylpyrimidine (or a suitable precursor)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve 4-methylpyrimidine (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The pH of the aqueous layer should be neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

X-ray Data Collection and Structure Refinement

The protocol for X-ray data collection and structure refinement would follow standard procedures, as likely employed in the original study by Marin et al. A suitable single crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) using Mo Kα radiation. The collected data is then processed, and the structure is solved and refined using appropriate software packages.

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthetic Workflow

The workflow for the synthesis of this compound via the Vilsmeier-Haack reaction is depicted below.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has consolidated the available structural information for this compound, highlighting the existing crystallographic data in the Cambridge Structural Database. While a detailed analysis of the crystal packing and intermolecular interactions is contingent on accessing the full crystallographic data, the provided information serves as a crucial starting point for further structural studies. Furthermore, the detailed synthetic protocol based on the Vilsmeier-Haack reaction offers a reliable method for the preparation of this versatile building block. It is anticipated that this guide will facilitate future research and applications of this compound in drug discovery and materials science.

References

Unveiling 2-(4-Pyrimidyl)malondialdehyde: A Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the heterocyclic compound 2-(4-pyrimidyl)malondialdehyde. While the initial discovery of this specific molecule is not extensively documented in readily available literature, its synthesis can be logically deduced from established chemical principles, particularly the Vilsmeier-Haack reaction. This document outlines a plausible synthetic pathway, presents key physicochemical data, and offers a detailed, generalized experimental protocol.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 28648-78-4 | [1][2] |

| Molecular Formula | C₇H₆N₂O₂ | [1][2] |

| Molecular Weight | 150.13 g/mol | [1] |

| Appearance | Beige to beige-brownish powder | [1] |

| Melting Point | 227-232 °C | [1] |

Plausible Synthesis Pathway: The Vilsmeier-Haack Reaction

The most probable method for the first synthesis of this compound involves the Vilsmeier-Haack formylation of a suitable pyrimidine precursor. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] In this case, the likely starting material is 4-methylpyrimidine.

The reaction proceeds through the formation of a Vilsmeier reagent, typically from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This electrophilic reagent then attacks the methyl group of 4-methylpyrimidine, leading to the formation of the malondialdehyde derivative after hydrolysis.

A logical workflow for this synthesis is depicted in the following diagram:

Detailed Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of this compound based on the Vilsmeier-Haack reaction. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety procedures.

Materials:

-

4-Methylpyrimidine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (or other suitable anhydrous solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Reaction with 4-Methylpyrimidine: Dissolve 4-methylpyrimidine in a suitable anhydrous solvent (e.g., dichloromethane) in a separate flask under a nitrogen atmosphere. Add this solution dropwise to the pre-formed Vilsmeier reagent at a controlled temperature (typically between 0 °C and room temperature).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material. The reaction time will vary depending on the scale and temperature.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

-

Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Signaling Pathways and Biological Activity

Currently, there is a lack of published data regarding the specific signaling pathways modulated by this compound or its broader biological activities. As a derivative of pyrimidine, a core structure in many biologically active compounds, it may possess interesting pharmacological properties. Further research is warranted to explore its potential as a lead compound in drug discovery.

The following diagram illustrates a generalized logical relationship for future investigation into the biological effects of this compound.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided synthetic approach, based on established chemical reactions, offers a starting point for its preparation and further study. The absence of data on its biological activity highlights an opportunity for future research to uncover potentially valuable therapeutic applications.

References

Theoretical and Computational Analysis of 2-(4-pyrimidyl)malondialdehyde: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive theoretical and computational framework for the study of 2-(4-pyrimidyl)malondialdehyde. While direct, in-depth experimental and computational studies on this specific molecule are not extensively available in public literature, this guide provides a robust methodology based on established quantum chemical techniques applied to analogous systems, including pyrimidine derivatives and malondialdehyde. The focus is on predicting the structural, electronic, and spectroscopic properties of this compound, with a particular emphasis on its potential tautomeric forms. This whitepaper serves as a detailed protocol for researchers seeking to undertake a computational investigation of this and related compounds, providing a foundation for future drug design and development efforts.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of many bioactive molecules and pharmaceuticals.[1][2] The introduction of a malondialdehyde substituent to the pyrimidine ring at the 4-position creates a molecule, this compound, with intriguing potential for complex tautomeric equilibria and diverse chemical reactivity. Malondialdehyde (MDA) itself is a well-known biomarker for oxidative stress and is highly reactive.[3][4] The combination of these two moieties suggests that this compound could exhibit unique chemical and biological properties.

Theoretical and computational chemistry provide powerful tools for elucidating the properties of novel molecules, offering insights that can guide experimental work and accelerate the drug discovery process.[5] Quantum chemical calculations, such as Density Functional Theory (DFT), can predict molecular geometries, vibrational frequencies, electronic properties, and relative energies of different isomers and tautomers with a high degree of accuracy.[6][7][8]

This whitepaper presents a proposed computational workflow for the comprehensive study of this compound. It details the theoretical background, computational methods, and expected outcomes of such an investigation.

Proposed Computational Methodology

The following section outlines a detailed protocol for the theoretical and computational characterization of this compound. This workflow is based on standard practices in computational chemistry for the study of organic molecules.

Software and Theoretical Level

All calculations would be performed using a widely available quantum chemistry software package such as Gaussian, Spartan, or ORCA. Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for molecules of this size.[7][8] The B3LYP hybrid functional is a robust choice that has been shown to provide reliable results for a wide range of organic systems.[6][7] A Pople-style basis set, such as 6-31+G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and anionic species.[7]

Computational Workflow

The proposed computational workflow is depicted in the following diagram:

Workflow Steps:

-

Initial Structure Generation: The first step involves building the initial 3D structures of all plausible tautomers of this compound.

-

Geometry Optimization: Each structure is then subjected to a full geometry optimization to find the lowest energy conformation.

-

Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra.

-

Property Calculations: A range of electronic and spectroscopic properties are calculated for each confirmed minimum energy structure. These include:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic reactivity.

-

Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

-

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts are calculated to aid in the interpretation of experimental NMR spectra.

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

-

-

Thermochemical Analysis: The relative energies of the different tautomers are calculated to determine their relative stabilities. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are also computed.

Tautomerism of this compound

A key aspect of the chemistry of this compound is its potential for tautomerism. Both the pyrimidine ring and the malondialdehyde moiety can exist in different tautomeric forms.[9][10] The interplay between these possibilities can lead to a complex equilibrium of several tautomers.

Based on the known tautomerism of 4-pyrimidone and malondialdehyde, the following tautomeric equilibria are proposed for this compound:

Note: The images in the diagram above are placeholders and would be replaced with the actual molecular structures of the tautomers in a full study.

The relative stability of these tautomers will be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the pyrimidine ring. The computational methodology outlined in Section 2 will allow for the determination of the most stable tautomer in the gas phase and in different solvent environments.

Predicted and Comparative Data

While specific experimental or calculated data for this compound is scarce, we can provide representative data for its constituent parts and related molecules to offer a comparative context.

Table 1: Theoretical Properties of Pyrimidine and Related Heterocycles

| Property | Pyrimidine | 4-Hydroxypyrimidine (Keto form) | 4-Hydroxypyrimidine (Enol form) |

| Dipole Moment (Debye) | 2.33 | 3.85 | 1.98 |

| HOMO Energy (eV) | -7.21 | -6.98 | -6.85 |

| LUMO Energy (eV) | -0.23 | -1.15 | -0.95 |

| pKa | 1.3 | 1.8 (protonation), 8.6 (deprotonation) | - |

Note: The values in this table are representative and may vary depending on the level of theory and basis set used in the calculations. pKa values are experimental.

Table 2: Theoretical Properties of Malondialdehyde Tautomers

| Property | Malondialdehyde (Diketone) | β-Hydroxyacrolein (Enol) |

| Relative Energy (kcal/mol) | +10.2 | 0.0 |

| Dipole Moment (Debye) | 2.56 | 2.78 |

| HOMO Energy (eV) | -7.89 | -7.34 |

| LUMO Energy (eV) | -2.11 | -1.56 |

Note: The values in this table are representative and indicate the significantly greater stability of the enol form of malondialdehyde due to intramolecular hydrogen bonding.

Conclusion

This whitepaper has presented a detailed theoretical and computational framework for the investigation of this compound. By employing the proposed DFT-based methodology, researchers can obtain valuable insights into the structural, electronic, and spectroscopic properties of this molecule, as well as elucidate the complex tautomeric equilibria that are likely to govern its chemistry. The comparative data provided for related systems offers a useful benchmark for interpreting the results of future computational studies. This work serves as a foundational guide for further research into this compound and its potential applications in medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC-MS and GC-MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malondialdehyde | 24004 Publications | 157448 Citations | Top Authors | Related Topics [scispace.com]

- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 10. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(4-Pyrimidyl)malondialdehyde: Commercial Availability, Purity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-pyrimidyl)malondialdehyde, a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. This document details its commercial availability and purity, alongside posited experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores potential biological applications based on the known activities of structurally related pyrimidine derivatives.

Commercial Availability and Purity

This compound is available from several commercial suppliers, catering to research and development needs. The purity of the commercially available compound typically ranges from 95% to over 99%. Below is a summary of offerings from various suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Matrix Scientific | 28648-78-4 | C₇H₆N₂O₂ | 150.14 | Inquire | Hazard: Irritant.[1] |

| Chemical Technology Co., LTD | 28648-78-4 | C₇H₆N₂O₂ | 150.13 | ≥99% | Moisture Content: ≤0.5%, Impurity: ≤0.3%.[2] |

| Fluorochem | 28648-78-4 | C₇H₆N₂O₂ | 150.137 | 95.0% | For laboratory use only.[3] |

Proposed Synthesis, Purification, and Analysis

Proposed Synthesis: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[4][5][6][7] The synthesis of this compound can likely be achieved by the formylation of 4-methylpyrimidine. The reaction of 2-methylpyrimidine-4,6-diol with Vilsmeier's reagent to yield a formylated product supports the feasibility of this approach.[8]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0°C. Slowly add N,N-dimethylformamide (DMF) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

-

Formylation: Dissolve 4-methylpyrimidine in anhydrous solvent and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture until the hydrolysis is complete.

-

Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard techniques for pyrimidine derivatives, such as crystallization or column chromatography.[9][10][11][12]

Experimental Protocol (Crystallization):

-

Solvent Selection: Identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[9]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Hot filter the solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analysis

The purity and identity of the synthesized this compound can be confirmed by a combination of spectroscopic and analytical techniques.

Analytical Methods:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the aldehyde protons. The chemical shifts and coupling constants will be characteristic of the structure. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the carbonyl carbons of the malondialdehyde moiety. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (150.14 g/mol ). Fragmentation patterns can provide further structural information.[13][14] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching of the aldehydes, C=N and C=C stretching of the pyrimidine ring, and C-H stretching. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen should be in agreement with the calculated values for the molecular formula C₇H₆N₂O₂. |

Potential Biological Significance and Experimental Workflows

While no specific biological activities for this compound have been reported, the pyrimidine scaffold is a common feature in many biologically active compounds.[4][5][6][12][15][16][17][18][19][20][21][22] Pyrimidine derivatives have shown a wide range of pharmacological effects, including enzyme inhibition and anticancer properties.[1][7][8][9][23][24][25]

Hypothetical Signaling Pathway Inhibition

Based on the known activities of other pyrimidine derivatives, this compound could potentially act as an inhibitor of signaling pathways implicated in cell proliferation and survival, such as kinase signaling pathways. For instance, various pyrimidine derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[3][7]

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Experimental Workflow for Biological Evaluation

To investigate the potential biological activities of this compound, a systematic experimental workflow can be employed. This would typically involve initial in vitro screening followed by more detailed cellular and mechanistic studies.

Caption: Workflow for evaluating the biological activity of the compound.

Experimental Protocol (Enzyme Inhibition Assay - General):

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare assay buffers, substrate, and enzyme solutions according to the specific enzyme being tested (e.g., a protein kinase).

-

Assay Procedure: In a microplate, add the assay buffer, the enzyme, and varying concentrations of the test compound or a known inhibitor (positive control). Incubate for a predetermined time at the optimal temperature.

-

Initiation of Reaction: Add the substrate (e.g., ATP and a peptide substrate for a kinase) to initiate the enzymatic reaction.

-

Detection: After a specific incubation period, stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or absorbance).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a commercially available heterocyclic compound with potential for further investigation in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties and outlines plausible experimental approaches for its synthesis, purification, analysis, and biological evaluation. The provided protocols and workflows are intended as a starting point for researchers to develop more specific and optimized procedures for their individual research needs. Further studies are warranted to elucidate the specific biological activities of this compound and its potential as a lead structure in drug discovery.

References

- 1. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of malondialdehyde, a product of lipid peroxidation, on the function and stability of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. wjarr.com [wjarr.com]

- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivatives as new irreversible epidermal growth factor receptor inhibitors with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Malondialdehyde-Modified Photoreceptor Outer Segments Promote Choroidal Neovascularization in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jddtonline.info [jddtonline.info]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. researchgate.net [researchgate.net]

- 20. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Use of 2-(4-pyrimidyl)malondialdehyde in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-pyrimidyl)malondialdehyde is a versatile trifunctional precursor for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a pyrimidine ring attached to a 1,3-dicarbonyl moiety, allows for the construction of various fused and substituted heterocyclic systems. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, making its derivatives of significant interest in drug discovery and development. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of novel heterocyclic scaffolds.

The reactivity of the malondialdehyde fragment allows for condensation reactions with a variety of binucleophiles to construct new heterocyclic rings. The existing pyrimidine ring can influence the reactivity of the dicarbonyl system and will be incorporated as a substituent in the final product, offering a route to novel compounds with potential biological activity.

General Reaction Pathway

The primary synthetic utility of this compound lies in its function as a three-carbon building block for [3+3] and [3+2] annulation reactions. The general reaction pathway involves the condensation of the 1,3-dicarbonyl system with various binucleophiles, leading to the formation of a new heterocyclic ring attached to the pyrimidine core.

Caption: General workflow for heterocyclic synthesis using this compound.

Applications in Heterocyclic Synthesis

Based on established reactivity patterns of 1,3-dicarbonyl compounds, this compound is a valuable precursor for the synthesis of several classes of N-heterocycles. The following sections detail the synthesis of substituted pyrimidines, pyrazoles, and isoxazoles.

Synthesis of Substituted 2,4'-Bipyrimidines

The reaction of this compound with amidines, ureas, or thioureas provides a direct route to substituted 2,4'-bipyrimidines. This approach is analogous to the well-established Pinner pyrimidine synthesis.[1][2] The resulting bipyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.

Reaction Scheme:

Caption: Synthesis of 2,4'-bipyrimidines.

Experimental Protocol: Synthesis of 2-Substituted-5-(pyrimidin-4-yl)pyrimidine

Materials:

-

This compound (1.0 eq)

-

Amidine hydrochloride (or urea/thiourea) (1.1 eq)

-

Sodium ethoxide (2.0 eq)

-

Anhydrous ethanol

-

Glacial acetic acid

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of sodium ethoxide in anhydrous ethanol, add the amidine hydrochloride (or urea/thiourea) and stir for 30 minutes at room temperature.

-

Add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4'-bipyrimidine derivative.

Data Summary:

| Binucleophile | Product | Typical Conditions | Expected Yield (%) |

| Amidine HCl | 2-Substituted-5-(pyrimidin-4-yl)pyrimidine | NaOEt, EtOH, Reflux | 60-85 |

| Urea | 5-(Pyrimidin-4-yl)pyrimidin-2(1H)-one | NaOEt, EtOH, Reflux | 55-75 |

| Thiourea | 5-(Pyrimidin-4-yl)pyrimidine-2(1H)-thione | NaOEt, EtOH, Reflux | 65-80 |

Synthesis of 4-(1H-Pyrazol-4-yl)pyrimidines

The condensation of 1,3-dicarbonyl compounds with hydrazines is a classical method for the synthesis of pyrazoles. Applying this to this compound provides a straightforward entry into 4-(pyrazol-4-yl)pyrimidine derivatives. The use of substituted hydrazines allows for the introduction of diversity at the N1 position of the pyrazole ring.

Reaction Scheme:

Caption: Synthesis of 4-(1H-Pyrazol-4-yl)pyrimidines.

Experimental Protocol: Synthesis of 4-(1-Substituted-1H-pyrazol-4-yl)pyrimidine

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate or substituted hydrazine (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add hydrazine hydrate or the substituted hydrazine, followed by a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 4-(pyrazol-4-yl)pyrimidine.

Data Summary:

| Hydrazine | Product | Typical Conditions | Expected Yield (%) |

| Hydrazine hydrate | 4-(1H-Pyrazol-4-yl)pyrimidine | EtOH, Acetic acid, Reflux | 70-90 |

| Phenylhydrazine | 4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidine | EtOH, Acetic acid, Reflux | 75-95 |

| Methylhydrazine | 4-(1-Methyl-1H-pyrazol-4-yl)pyrimidine | EtOH, Acetic acid, Reflux | 65-85 |

Synthesis of 4-(Isoxazol-4-yl)pyrimidines

The reaction of 1,3-dicarbonyl compounds with hydroxylamine leads to the formation of isoxazoles. This compound can be similarly employed to synthesize 4-(isoxazol-4-yl)pyrimidine derivatives. This reaction provides a convenient route to this interesting heterocyclic scaffold.

Reaction Scheme:

References

Application Notes: Cyclocondensation Reactions of 2-(4-pyrimidyl)malondialdehyde for the Synthesis of Biologically Active Pyrimido[4,5-d]pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The cyclocondensation of 2-(4-pyrimidyl)malondialdehyde with various binucleophilic reagents represents a strategic approach to the synthesis of pyrimido[4,5-d]pyrimidines. This fused heterocyclic system is of significant interest in medicinal chemistry due to its structural analogy to purines, which allows for interaction with a wide range of biological targets. The resulting pyrimido[4,5-d]pyrimidine scaffold is a versatile platform for the development of novel therapeutics with diverse pharmacological activities.

Key Applications:

-

Anticancer Agents: Pyrimido[4,5-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1][2] Notably, they have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), such as CDK2, and Epidermal Growth Factor Receptor (EGFR).[1][3][4][5] Inhibition of these kinases can disrupt the cell cycle and signaling pathways that drive tumor growth, making these compounds promising candidates for cancer therapy.[1][6]

-

Neuroprotective Agents: Certain derivatives of pyrimido[4,5-d]pyrimidine have demonstrated significant neuroprotective and antioxidant properties.[7][8] These compounds have shown potential in mitigating oxidative stress-induced neuronal cell death and inhibiting the aggregation of amyloid-beta peptides, which are key pathological events in neurodegenerative diseases like Alzheimer's disease.[7]

-

Antiviral and Antimicrobial Agents: The pyrimido[4,5-d]pyrimidine core is also a valuable scaffold for the development of antiviral and antimicrobial agents.[2][9]

-

Kinase Inhibitors for Other Therapeutic Areas: Beyond oncology, the ability of pyrimido[4,5-d]pyrimidines to inhibit various kinases makes them attractive for the development of treatments for inflammatory diseases and other conditions where kinase signaling is dysregulated.[9]

Experimental Protocols

The following protocols describe the proposed cyclocondensation reactions of this compound with urea, thiourea, and guanidine to synthesize the corresponding pyrimido[4,5-d]pyrimidine derivatives. These protocols are based on analogous reactions reported in the literature for similar substrates.

Protocol 1: Synthesis of 5-(4-pyrimidyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

This protocol describes the reaction of this compound with urea.

Materials:

-

This compound

-

Urea

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Crystallization dishes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

Add urea (1.1 equivalents) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Protocol 2: Synthesis of 5-(4-pyrimidyl)-2-thioxo-2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one

This protocol outlines the reaction of this compound with thiourea.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Potassium carbonate (catalytic amount)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Crystallization dishes

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add thiourea (1.1 equivalents).

-

Add a catalytic amount of potassium carbonate to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product is isolated by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallize the crude product from an appropriate solvent to obtain the purified compound.

Protocol 3: Synthesis of 2-amino-5-(4-pyrimidyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

This protocol details the reaction of this compound with guanidine.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Crystallization dishes

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.

-

In a separate flask, dissolve guanidine hydrochloride (1.1 equivalents) in the prepared sodium ethoxide solution.

-

Add this compound (1 equivalent) to the guanidine solution.

-

Heat the reaction mixture to reflux for 5-7 hours, with TLC monitoring.

-

After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid).

-

The resulting precipitate is collected by filtration, washed with water and then with cold ethanol.

-

The product is dried and can be purified by recrystallization.

Data Presentation

The following tables summarize representative quantitative data for analogous cyclocondensation reactions leading to the formation of pyrimido[4,5-d]pyrimidine derivatives, as reported in the scientific literature.

Table 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

| Entry | Reactants | Product | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| 1 | 6-Amino-2-thiouracil, Aldehyde, Thiourea | 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine | - | - | - | [1] |

| 2 | 4-amino-2,6-dialkylpyrimidine-5-carbonitrile, Triethylorthoester | N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | Reflux | 3 | up to 57% | [7] |

| 3 | Barbituric acid, Aromatic aldehydes, Urea/Thiourea | 5-Aryl-dihydropyrimido[4,5-d]pyrimidinetriones | Alumina/Microwave | 0.5-1 min | 85-95% | [6] |

Table 2: Spectroscopic Data for Representative Pyrimido[4,5-d]pyrimidine Analogues

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | Reference |

| 2-Methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | 10.38 (s, 1H), 10.01 (s, 1H), 8.53 (d, 2H), 7.89 (d, 2H), 7.59 (m, 3H), 7.44 (t, 2H), 7.19 (t, 1H), 2.55 (s, 3H) | 172.53, 166.05, 163.27, 158.80, 158.19, 138.89, 137.24, 132.16, 129.27, 129.10, 129.01, 124.93, 122.85, 105.07, 27.47 | 314.1400 (M+H)+ | [7] |

| 5-(4-chlorophenyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione | 11.40 (s, 1H, NH), 11.20 (s, 2H, NH), 10.18 (s, 1H, NH), 8.20-8.40 (m, 4H, Harom), 5.46 (s, 1H, 5-H) | - | 304 (M+H)+ | [6] |

Visualizations

Proposed Synthetic Pathways

The following diagram illustrates the general workflow for the synthesis of pyrimido[4,5-d]pyrimidines from this compound.

Caption: Synthetic workflow for pyrimido[4,5-d]pyrimidines.

Signaling Pathway Inhibition

The synthesized pyrimido[4,5-d]pyrimidines can act as kinase inhibitors, interfering with key signaling pathways implicated in cancer. The diagram below illustrates the inhibition of the EGFR and CDK2 signaling pathways.

Caption: Inhibition of EGFR and CDK2 signaling pathways.

References

- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]